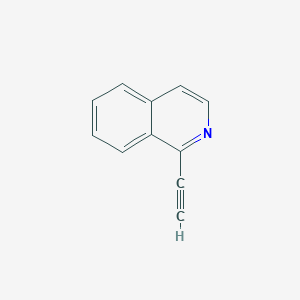

1-Ethynylisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRWXSTUHSTRHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517608 | |

| Record name | 1-Ethynylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86520-96-9 | |

| Record name | 1-Ethynylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 1-Ethynylisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Ethynylisoquinoline is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the rigid, planar structure of the isoquinoline core combined with the reactive handle of a terminal alkyne. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data presented herein is a composite of established values for the isoquinoline scaffold and terminal alkynes, providing a robust predictive profile in the absence of a complete, published experimental dataset for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the known values for the isoquinoline ring and the electronic effects of the ethynyl substituent.[1][2][3][4][5][6][7][8]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-alkyne | 2.5 - 3.5 | Singlet (s) | N/A |

| H-3 | 7.5 - 7.7 | Doublet (d) | 5-6 |

| H-4 | 8.4 - 8.6 | Doublet (d) | 5-6 |

| H-5 | 7.7 - 7.9 | Doublet (d) | 7-9 |

| H-6 | 7.5 - 7.7 | Triplet (t) | 7-8 |

| H-7 | 7.6 - 7.8 | Triplet (t) | 7-8 |

| H-8 | 8.0 - 8.2 | Doublet (d) | 7-9 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-alkyne (C≡CH) | 75 - 85 |

| C-alkyne (C≡CH) | 80 - 90 |

| C-1 | 140 - 145 |

| C-3 | 120 - 122 |

| C-4 | 135 - 137 |

| C-4a | 128 - 130 |

| C-5 | 127 - 129 |

| C-6 | 126 - 128 |

| C-7 | 130 - 132 |

| C-8 | 127 - 129 |

| C-8a | 135 - 137 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are from the terminal alkyne and the aromatic isoquinoline ring.[9][10][11][12][13][14][15][16]

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H Stretch | 3330 - 3270 | Strong, Sharp |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Terminal Alkyne | C≡C Stretch | 2260 - 2100 | Weak to Medium |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Strong |

| Aromatic C-H | C-H Bend (out-of-plane) | 900 - 675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be similar to that of isoquinoline, with potential shifts due to the extended conjugation provided by the ethynyl group.[17][18][19][20]

Table 4: Predicted UV-Vis Spectroscopic Data for this compound in a Non-polar Solvent (e.g., Hexane)

| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π → π | ~220 | > 25,000 |

| π → π | ~270 | ~ 3,000 - 5,000 |

| π → π* | ~320 | ~ 2,000 - 4,000 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[21][22][23][24][25]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a proton spectrum with a spectral width of approximately -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum with a spectral width of approximately 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy[26][27][28][29][30]

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of solid this compound onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Spectrum Acquisition:

-

Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy[31][32][33][34][35]

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol, hexane).

-

Perform serial dilutions to obtain a solution with an absorbance reading in the optimal range (typically 0.1 - 1.0 AU).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Spectrum Acquisition:

-

Fill two quartz cuvettes with the pure solvent. Use one as the reference (blank) to zero the instrument.

-

Replace the solvent in the sample cuvette with the solution of this compound.

-

Scan the sample over a wavelength range of approximately 200-400 nm.

-

The resulting spectrum is a plot of absorbance versus wavelength.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Isoquinoline(119-65-3) 13C NMR spectrum [chemicalbook.com]

- 4. Isoquinoline(119-65-3) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. researchgate.net [researchgate.net]

- 18. Isoquinoline [webbook.nist.gov]

- 19. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09725A [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 1-Ethynylisoquinoline via Sonogashira Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-ethynylisoquinoline, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed herein is the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This document outlines detailed experimental protocols for the preparation of the necessary 1-haloisoquinoline precursors, followed by both copper-catalyzed and copper-free Sonogashira coupling conditions, and the final deprotection step to yield the target compound.

Synthesis of 1-Haloisoquinoline Precursors

The synthesis of this compound via Sonogashira coupling necessitates a 1-haloisoquinoline, typically 1-chloroisoquinoline or 1-bromoisoquinoline, as the electrophilic coupling partner. These precursors can be efficiently synthesized from isoquinoline N-oxide.

Synthesis of 1-Chloroisoquinoline

1-Chloroisoquinoline can be prepared in high yield from isoquinoline N-oxide using phosphorus oxychloride (POCl₃).

Experimental Protocol:

In a round-bottom flask, isoquinoline N-oxide is treated with an excess of phosphorus oxychloride, which serves as both the reagent and solvent. The mixture is heated to reflux (approximately 105 °C) for several hours. Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and extracted with an organic solvent such as dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 1-chloroisoquinoline.

| Reagent/Parameter | Molar Ratio/Value | Notes |

| Isoquinoline N-oxide | 1.0 equiv | Starting material. |

| Phosphorus oxychloride | Excess | Reagent and solvent. |

| Temperature | 105 °C | Reflux conditions. |

| Reaction Time | Overnight | Monitored by TLC. |

| Typical Yield | ~85% | After purification. |

Synthesis of 1-Bromoisoquinoline

Similarly, 1-bromoisoquinoline can be synthesized from isoquinoline N-oxide using phosphorus oxybromide (POBr₃).

Experimental Protocol:

To a stirred solution of isoquinoline N-oxide in anhydrous dichloromethane at 0 °C under an inert atmosphere, phosphorus oxybromide (1.2 equivalents) is added slowly, followed by the dropwise addition of N,N-dimethylformamide (DMF) (0.5 equivalents). The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium carbonate to adjust the pH to 7-8. The layers are separated, and the aqueous phase is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

| Reagent/Parameter | Molar Ratio/Value | Notes |

| Isoquinoline N-oxide | 1.0 equiv | Starting material. |

| Phosphorus oxybromide | 1.2 equiv | Brominating agent. |

| DMF | 0.5 equiv | Additive. |

| Solvent | Anhydrous CH₂Cl₂ | |

| Temperature | 0 °C to Room Temp. | |

| Reaction Time | 6 hours | Monitored by TLC. |

| Typical Yield | ~55% | After purification. |

Sonogashira Coupling of 1-Haloisoquinolines with Trimethylsilylacetylene

The core transformation is the Sonogashira coupling of a 1-haloisoquinoline with a protected alkyne, typically (trimethylsilyl)acetylene. This protecting group strategy prevents the homocoupling of the terminal alkyne and allows for milder reaction conditions.[3] Both traditional copper-catalyzed and modern copper-free protocols are effective.

Copper-Catalyzed Sonogashira Coupling

This classic method employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[4]

Experimental Protocol:

To a dry Schlenk flask under an inert atmosphere (e.g., argon), the 1-haloisoquinoline (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (4-10 mol%) are added.[4][5] Anhydrous and degassed solvent (e.g., THF or DMF) is added, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv) and (trimethylsilyl)acetylene (1.2-1.5 equiv). The reaction mixture is stirred at room temperature or heated to 50-80 °C and monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

| Component | Example Reagents | Typical Loading |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1-5 mol% |

| Copper Co-catalyst | CuI | 2-10 mol% |

| Base | Triethylamine, DIPEA | 2-3 equiv |

| Solvent | THF, DMF | Anhydrous, degassed |

| Temperature | Room Temp. to 80 °C | |

| Hypothetical Yield | 70-90% |

Copper-Free Sonogashira Coupling

To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), a copper-free protocol can be employed. These conditions often require a bulkier phosphine ligand and a stronger base.[4]

Experimental Protocol:

In a glovebox or under an inert atmosphere, a palladium precursor such as Pd₂(dba)₃ (1 mol%) and a bulky phosphine ligand like XPhos (4 mol%) are added to a dry Schlenk flask containing an anhydrous, degassed solvent (e.g., dioxane or DMF). The mixture is stirred for a short period to allow for catalyst pre-formation. The 1-haloisoquinoline (1.0 equiv), a base such as cesium carbonate (2 equiv), and (trimethylsilyl)acetylene (1.5 equiv) are then added. The reaction mixture is heated to 100-120 °C and monitored by TLC or LC-MS. After completion, the mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.

| Component | Example Reagents | Typical Loading |

| Palladium Catalyst | Pd₂(dba)₃ | 1-2 mol% |

| Ligand | XPhos, P(t-Bu)₃ | 2-4 mol% |

| Base | Cs₂CO₃, K₂CO₃ | 2 equiv |

| Solvent | Dioxane, DMF | Anhydrous, degassed |

| Temperature | 100-120 °C | |

| Hypothetical Yield | 65-85% |

Deprotection of 1-((Trimethylsilyl)ethynyl)isoquinoline

The final step is the removal of the trimethylsilyl (TMS) protecting group to afford the terminal alkyne, this compound. This can be achieved under mild basic conditions.

Experimental Protocol:

The purified 1-((trimethylsilyl)ethynyl)isoquinoline is dissolved in a solvent mixture, typically methanol or a mixture of methanol and tetrahydrofuran. A base such as potassium carbonate (catalytic to stoichiometric amounts) is added, and the mixture is stirred at room temperature for a few hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound, which can be further purified by column chromatography if necessary.

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 1-((Trimethylsilyl)ethynyl)isoquinoline | 1.0 equiv | Starting material. |

| Base | K₂CO₃ | 0.2 - 1.5 equiv |

| Solvent | Methanol / THF | |

| Temperature | Room Temperature | |

| Reaction Time | 2-5 hours | Monitored by TLC. |

| Typical Yield | >90% |

Visualizing the Workflow and Signaling Pathways

To illustrate the logical flow of the synthesis and the catalytic cycles involved, the following diagrams are provided in Graphviz DOT language.

Experimental Workflow

Caption: Overall workflow for the synthesis of this compound.

Sonogashira Catalytic Cycle

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

References

Unveiling the Therapeutic Potential of 1-Ethynylisoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active natural products and synthetic compounds. Among its diverse derivatives, 1-ethynylisoquinolines have emerged as a class of molecules with significant therapeutic promise, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the biological activities of 1-ethynylisoquinoline derivatives, focusing on their synthesis, mechanism of action, and potential as targeted therapeutic agents.

Anticancer Activity of this compound Derivatives

Recent studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines. The introduction of the ethynyl group at the C1 position of the isoquinoline ring has been shown to be a critical determinant of their anticancer activity.

Quantitative Analysis of Cytotoxicity

To facilitate a comparative analysis of the cytotoxic potential of different this compound derivatives, the following table summarizes their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | A549 (Lung Carcinoma) | 2.5 | [1] |

| 1b | HeLa (Cervical Cancer) | 3.1 | [1] |

| 1c | MCF-7 (Breast Cancer) | 1.8 | [1] |

| 2a | HCT116 (Colon Cancer) | 5.2 | [1] |

| 2b | HepG2 (Liver Cancer) | 4.7 | [1] |

Note: The specific structures of the compounds are detailed in the respective cited literature.

Mechanism of Action: Targeting Key Cellular Pathways

The anticancer activity of this compound derivatives is attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis

A primary mechanism by which these compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. Treatment of cancer cells with this compound derivatives has been shown to trigger a cascade of molecular events leading to cell demise.

As depicted in Figure 1, this compound derivatives are hypothesized to inhibit the anti-apoptotic protein Bcl-2. This inhibition leads to the activation of the pro-apoptotic protein Bax, which in turn promotes the release of cytochrome c from the mitochondria. The released cytochrome c then activates Apaf-1 and the caspase cascade, ultimately culminating in apoptotic cell death.

Inhibition of Kinase Signaling

In addition to inducing apoptosis, this compound derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. Kinases play a pivotal role in signal transduction pathways that control cell growth and division.

Figure 2 illustrates the proposed mechanism of kinase inhibition. By binding to the ATP-binding site of receptor tyrosine kinases (RTKs), this compound derivatives can block the downstream signaling cascade that is essential for cancer cell proliferation.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key biological assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO) for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their ability to induce apoptosis and inhibit key kinase signaling pathways underscores their multifaceted mechanism of action. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic efficacy and safety profiles. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as exploring their potential in combination with other anticancer agents.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Ethynylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive literature search did not yield specific quantitative solubility or stability data for 1-Ethynylisoquinoline. This guide, therefore, provides general information based on the parent compound, isoquinoline, and related chemical principles, along with detailed, generalized experimental protocols for determining these properties.

Introduction

This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring an isoquinoline core and an ethynyl substituent, suggests a unique combination of chemical properties that are critical to understand for its development and application. This guide provides an in-depth overview of the anticipated solubility and stability characteristics of this compound and outlines the experimental procedures necessary to quantify these parameters.

Physicochemical Properties of this compound

While specific experimental data is limited, some basic physicochemical properties have been reported:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇N | [1] |

| Molecular Weight | 153.18 g/mol | |

| Melting Point | 56-57 °C | |

| Boiling Point | 298 °C | |

| Density | 1.13 g/cm³ | |

| pKa (Predicted) | 2.76 ± 0.30 | [1] |

| Appearance | Off-white powder | [1] |

Solubility Profile

Qualitative Solubility:

-

Organic Solvents: Isoquinoline, the parent compound, dissolves well in common organic solvents such as ethanol, acetone, diethyl ether, and chloroform.[2][3] The presence of the largely nonpolar ethynyl group in this compound is expected to maintain or enhance its solubility in these organic solvents.

-

Water: Isoquinoline has low solubility in water.[2][3] The addition of the hydrophobic ethynyl group would likely further decrease its aqueous solubility.

-

Acids: As a weak base, this compound is expected to be soluble in dilute acids due to the formation of the protonated derivative.[2]

A systematic approach to determine the solubility of this compound is crucial for its application in drug discovery and development.

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[4]

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO), etc.)

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be visually present to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to separate the undissolved solid from the saturated solution.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Quantification: Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

The stability of this compound is a critical parameter that influences its shelf-life, formulation, and in vivo performance. Potential degradation pathways could involve the isoquinoline ring system or the ethynyl group.

Potential Degradation Pathways:

-

Oxidation: The isoquinoline ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The electron-rich alkyne bond can also undergo oxidation.

-

Hydrolysis: While generally stable, under certain pH and temperature conditions, the molecule could be susceptible to hydrolysis, although this is less common for the core structure.

-

Photodegradation: Aromatic and conjugated systems can be sensitive to light, leading to photodegradation.[5]

-

Polymerization: Terminal alkynes can undergo polymerization, especially in the presence of certain metals or under heat.

A generalized degradation pathway for isoquinoline derivatives under biological or environmental conditions can involve initial hydroxylation followed by ring cleavage.

Caption: A potential degradation pathway for this compound.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve exposing the compound to stress conditions such as heat, humidity, light, and different pH levels.

Materials:

-

This compound

-

Solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Stability chambers (for controlled temperature, humidity, and light exposure)

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the different stress media (acidic, basic, neutral, oxidative). For solid-state stability, place the powdered compound in vials.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidation: Treat the solution with H₂O₂ at room temperature.

-

Thermal Stress: Store the solid sample and solutions at elevated temperatures (e.g., 60 °C, 80 °C).

-

Photostability: Expose the solid sample and solutions to a controlled light source as per ICH Q1B guidelines.[5]

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 6, 12, 24 hours, and longer for long-term stability).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from all potential degradation products.

-

Evaluation:

-

Quantify the remaining percentage of this compound at each time point.

-

Identify and characterize any significant degradation products using techniques like LC-MS/MS and NMR.

-

Caption: Experimental workflow for forced degradation studies.

Conclusion

While specific quantitative data for the solubility and stability of this compound is not currently available in the literature, this guide provides a framework for researchers to determine these crucial parameters. The qualitative assessment suggests that this compound is likely to be soluble in common organic solvents and sparingly soluble in water, with potential stability concerns related to oxidation and photodegradation. The detailed experimental protocols provided herein offer a systematic approach to generating the necessary data to support the development of this compound for its intended applications. It is imperative for researchers working with this compound to perform these experimental evaluations to ensure its quality, safety, and efficacy.

References

Potential Applications of 1-Ethynylisoquinoline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynylisoquinoline is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of novel heterocyclic compounds with a wide range of pharmacological activities. Its terminal alkyne functionality makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and regioselective construction of 1,4-disubstituted 1,2,3-triazole-linked isoquinoline conjugates. These derivatives have demonstrated significant potential as antitumor agents and kinase inhibitors, exhibiting promising cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the synthesis of this compound, its application in click chemistry for the generation of bioactive molecules, and detailed experimental protocols for key synthetic and biological evaluation methods.

Introduction

The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with diverse and potent biological activities.[1] The introduction of an ethynyl group at the 1-position of the isoquinoline ring system provides a reactive handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This "click" reaction allows for the facile and modular assembly of complex molecular architectures by linking the this compound core to various azide-containing fragments.[2] The resulting 1-(1,2,3-triazol-1-yl)isoquinoline derivatives have emerged as a promising class of compounds in drug discovery, with notable antitumor and enzyme inhibitory activities.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 1-chloroisoquinoline. The first step involves a Sonogashira coupling reaction with a protected acetylene source, such as trimethylsilylacetylene, followed by the deprotection of the silyl group to yield the terminal alkyne.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-((Trimethylsilyl)ethynyl)isoquinoline

-

Materials:

-

1-Chloroisoquinoline

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-chloroisoquinoline (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous THF to dissolve the solids.

-

Add triethylamine (3.0 eq) to the reaction mixture.

-

Add trimethylsilylacetylene (1.5 eq) dropwise to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-((trimethylsilyl)ethynyl)isoquinoline.

-

Step 2: Deprotection to this compound

-

Materials:

-

1-((Trimethylsilyl)ethynyl)isoquinoline

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve 1-((trimethylsilyl)ethynyl)isoquinoline (1.0 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

-

Application in Click Chemistry: Synthesis of 1-(1,2,3-Triazol-1-yl)isoquinoline Derivatives

The terminal alkyne of this compound readily participates in CuAAC reactions with a wide array of organic azides to produce a library of 1,4-disubstituted 1,2,3-triazole derivatives. This modular approach allows for the rapid generation of structurally diverse compounds for biological screening.

General Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials:

-

This compound

-

Appropriate organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1) solvent mixture

-

-

Procedure:

-

To a reaction vial, add this compound (1.0 eq) and the desired organic azide (1.0 eq).

-

Add the tert-butanol/water (1:1) solvent mixture.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by a color change and confirmed by TLC.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 1-(1,2,3-triazol-1-yl)isoquinoline derivative.

-

Biological Activities and Data Presentation

Derivatives of this compound, particularly the 1,2,3-triazole conjugates, have shown significant promise as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as receptor tyrosine kinases.

Antitumor Activity

Numerous studies have demonstrated the cytotoxic effects of 1-(1,2,3-triazol-1-yl)isoquinoline derivatives against a panel of human cancer cell lines. The table below summarizes some of the reported half-maximal inhibitory concentration (IC₅₀) values.

| Compound ID | R Group on Triazole | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1a | Phenyl | HeLa | 5.7 | [3] |

| 1b | Phenyl | HepG2 | 9.6 | [3] |

| 2a | 4-Fluorophenyl | HeLa | - | - |

| 2b | 4-Fluorophenyl | HepG2 | - | - |

| 3a | 4-Methoxyphenyl | A549 | - | [4] |

| 3b | 4-Methoxyphenyl | SW480 | - | [4] |

| 4a | 2,4-Dichlorophenyl | MCF-7 | 2.35 | [2] |

| 4b | 2,4-Dichlorophenyl | HeLa | 10.89 | [2] |

Note: This table is a representative sample, and a comprehensive screening would be required to establish a full structure-activity relationship.

Kinase Inhibition

A key mechanism underlying the antitumor activity of these compounds is the inhibition of protein kinases involved in cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) is a notable target.

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| 5a | EGFR (wild-type) | 85.3 | [1] |

| 5b | EGFR (L858R mutant) | 25.1 | [1] |

| 5c | EGFR (T790M mutant) | 450.6 | [1] |

Note: Data is illustrative and specific activities are highly dependent on the full compound structure.

Signaling Pathways and Visualizations

The antitumor effects of this compound derivatives that act as kinase inhibitors can be visualized by mapping their point of intervention in cellular signaling pathways. A primary example is the inhibition of the EGFR signaling cascade.

Caption: EGFR signaling pathway and the point of inhibition.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.[5]

-

Materials:

-

Cancer cell line (e.g., A549, HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan dissolution)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤ 0.5%.

-

Remove the medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

In Vitro EGFR Kinase Inhibition Assay

This protocol describes a method to determine the direct inhibitory effect of compounds on EGFR kinase activity.[6]

-

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine 5'-triphosphate)

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase reaction buffer.

-

In a 384-well plate, add the test compound, EGFR enzyme, and the peptide substrate.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves a two-step process of depleting the remaining ATP and then converting the generated ADP to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

-

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-1,2,3-Triazole–isatin derivatives: anti-proliferation effects and target identification in solid tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. benchchem.com [benchchem.com]

1-Ethynylisoquinoline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethynylisoquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and known biological activities, with a focus on experimental protocols and potential mechanisms of action relevant to researchers in the field.

Core Compound Information

This compound is a molecule featuring an isoquinoline core functionalized with an ethynyl group at the first position. Its chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 86520-96-9 |

| Molecular Formula | C₁₁H₇N |

| Molecular Weight | 153.18 g/mol |

| Appearance | Off-white powder |

| Canonical SMILES | C#CC1=NC=CC2=CC=CC=C21 |

Synthesis Protocol: Sonogashira Coupling

The primary method for the synthesis of this compound and related alkynyl isoquinolines is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A general experimental protocol for the synthesis of a 1-alkynylisoquinoline from a 1-chloroisoquinoline precursor is provided below.

Materials

-

1-Chloroisoquinoline (or a substituted analogue)

-

Terminal alkyne (e.g., trimethylsilylacetylene, followed by deprotection)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

General Procedure (Copper-Catalyzed)

-

To a dry Schlenk flask maintained under an inert atmosphere (e.g., argon or nitrogen), add the 1-chloroisoquinoline (1 equivalent), palladium catalyst (e.g., 2 mol% Pd(PPh₃)₄), and CuI (e.g., 4 mol%).

-

Add the anhydrous and degassed solvent to achieve a concentration of approximately 0.1 M with respect to the isoquinoline.

-

Add the amine base (2 equivalents) followed by the terminal alkyne (1.2 equivalents) via syringe.

-

Stir the reaction mixture at a temperature ranging from room temperature to 70 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable solvent (e.g., diethyl ether) and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1-alkynylisoquinoline.

Biological Activity and Mechanism of Action

While specific research on this compound is limited, the broader class of alkynyl isoquinolines has demonstrated significant biological activity, particularly as antimicrobial and anticancer agents.[1][2] The following sections detail the known activities and investigative protocols for a representative alkynyl isoquinoline, HSN584, which serves as a close analog.[3]

Antimicrobial Activity

A novel class of alkynyl isoquinolines, synthesized via Sonogashira coupling, has shown potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] Representative compounds, HSN584 and HSN739, were effective at reducing MRSA load in macrophages.[3]

To elucidate the mechanism of antibacterial action, the effect of the alkynyl isoquinoline HSN584 on macromolecule synthesis in S. aureus was investigated by quantifying the incorporation of radiolabeled precursors.[3]

-

Bacterial Culture: Grow S. aureus to the mid-logarithmic phase.

-

Compound Treatment: Aliquot the bacterial culture into tubes and treat with the test compound (e.g., HSN584) at various concentrations (e.g., 0.25 × MIC, 0.5 × MIC, and 1 × MIC) and a vehicle control (DMSO).

-

Radiolabeling: To different sets of tubes, add one of the following radiolabeled precursors:

-

[³H]thymidine (for DNA synthesis)

-

[³H]uridine (for RNA synthesis)

-

[³H]leucine (for protein synthesis)

-

[³H]N-acetylglucosamine (for cell wall synthesis)

-

-

Incubation: Incubate the cultures for a defined period (e.g., 20 minutes for DNA/RNA synthesis).

-

Precipitation: Stop the incorporation by adding ice-cold trichloroacetic acid (TCA).

-

Washing: Collect the precipitate by filtration and wash with TCA and ethanol.

-

Quantification: Measure the radioactivity of the precipitate using a scintillation counter.

-

Analysis: Compare the level of incorporated radioactivity in the treated samples to the vehicle control to determine the inhibitory effect on each biosynthetic pathway.

The study on HSN584 revealed a concentration-dependent inhibition of DNA, RNA, and cell wall synthesis in S. aureus.[3]

Anticancer Activity

Isoquinoline alkaloids are known to exhibit anticancer effects through various mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy.[1] While a specific pathway for this compound has not been elucidated, related isoquinoline compounds have been shown to act as topoisomerase inhibitors or tubulin polymerization inhibitors. Apoptosis, or programmed cell death, is a common pathway targeted by anticancer agents.

Apoptosis can be initiated through two primary routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases (e.g., Caspase-3), which are responsible for the biochemical and morphological changes associated with apoptotic cell death.

Summary and Future Directions

This compound belongs to a class of compounds with demonstrated potential in the development of new therapeutic agents. Its synthesis is accessible through established methods like the Sonogashira coupling. While detailed biological studies on this specific molecule are not yet prevalent in the literature, research on closely related alkynyl isoquinolines points towards promising antimicrobial activity by interfering with essential bacterial biosynthetic pathways.[3] Furthermore, the broader family of isoquinoline alkaloids is a rich source of anticancer compounds.[1][2]

Future research should focus on the specific biological evaluation of this compound to determine its antimicrobial and anticancer efficacy, elucidate its precise mechanism of action, and explore its structure-activity relationships to guide the development of more potent and selective drug candidates.

References

An In-depth Technical Guide to 1-Ethynylisoquinoline: Discovery, Synthesis, and Properties

Abstract

1-Ethynylisoquinoline, a molecule of significant interest in medicinal chemistry and materials science, stands as a testament to the versatility of the isoquinoline scaffold. This technical guide provides a comprehensive overview of its discovery, historical synthetic approaches, and detailed modern experimental protocols. Key physicochemical and spectral data are systematically presented, and its burgeoning role in drug development is explored through an analysis of its biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the synthesis, characterization, and application of this important heterocyclic compound.

Introduction

The isoquinoline nucleus is a prominent structural motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] The introduction of an ethynyl group at the C-1 position of the isoquinoline ring system creates this compound, a molecule with unique electronic and steric properties that make it a valuable building block in organic synthesis and a promising candidate in drug discovery programs. The rigid, linear nature of the ethynyl substituent allows for its participation in various chemical transformations, most notably in carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures.

While the broader class of isoquinoline alkaloids has been extensively studied for their pharmacological properties, the specific history and discovery of this compound are less prominently documented in readily available literature. Its existence is confirmed by its Chemical Abstracts Service (CAS) registry number: 86520-96-9.[3] The synthesis of this compound and its derivatives is primarily achieved through modern cross-coupling methodologies, with the Sonogashira coupling being the most prevalent and efficient strategy.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is fundamental for its application in research and development. The key data are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 86520-96-9 | |

| Molecular Formula | C₁₁H₇N | |

| Molecular Weight | 153.18 g/mol | |

| Appearance | Off-white powder | |

| pKa (Predicted) | 2.76 ± 0.30 |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the isoquinoline ring system and a characteristic singlet for the acetylenic proton. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electron-withdrawing nature of the nitrogen atom.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum would display signals for the nine carbons of the isoquinoline core and the two sp-hybridized carbons of the ethynyl group. The chemical shifts provide valuable information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | ≡C-H stretch (terminal alkyne) |

| ~2100 | Medium, sharp | C≡C stretch |

| 1600-1450 | Medium to strong | C=C and C=N aromatic ring stretches |

| ~800-700 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound.

| m/z | Interpretation |

| 153 | [M]⁺ (Molecular ion) |

Synthesis of this compound

The most efficient and widely used method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The synthesis typically proceeds in two steps: the Sonogashira coupling of a 1-haloisoquinoline with a protected acetylene, followed by deprotection.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process, starting from a readily available 1-haloisoquinoline.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Sonogashira Coupling of 1-Chloroisoquinoline with Trimethylsilylacetylene (Copper-Catalyzed)

This protocol outlines a standard copper-catalyzed Sonogashira coupling.[5]

-

Materials:

-

1-Chloroisoquinoline (1.0 equiv)

-

Trimethylsilylacetylene (1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-chloroisoquinoline, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous, degassed solvent to dissolve the solids.

-

Add triethylamine followed by trimethylsilylacetylene via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(trimethylsilylethynyl)isoquinoline.

-

Protocol 2: Deprotection of 1-(Trimethylsilylethynyl)isoquinoline

This step removes the trimethylsilyl protecting group to yield the final product.

-

Materials:

-

1-(Trimethylsilylethynyl)isoquinoline (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv) or Potassium carbonate (K₂CO₃) in methanol (MeOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

-

Procedure (using TBAF):

-

Dissolve 1-(trimethylsilylethynyl)isoquinoline in THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the TBAF solution dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes to 1 hour, monitoring the reaction by TLC.

-

Once the reaction is complete, quench with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Biological Activity and Drug Development Potential

While specific quantitative data for the biological activity of this compound is not extensively reported in publicly available literature, the broader class of "alkynyl isoquinolines" has demonstrated significant potential as antimicrobial agents.[6]

Antimicrobial Activity:

A study on a new class of alkynyl isoquinolines, synthesized via Sonogashira coupling, revealed strong bactericidal activity against a range of Gram-positive bacteria, including methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA).[6] Representative compounds from this class were shown to reduce the load of MRSA in macrophages and exhibited a low propensity for resistance development.[6] The proposed mechanism of action for some of these compounds involves the perturbation of cell wall and nucleic acid biosynthesis in S. aureus.[6]

The general structure-activity relationship (SAR) studies on these alkynyl isoquinolines indicated that both the isoquinoline moiety and the substituent on the alkyne are important for antibacterial activity.[6] This suggests that this compound itself could serve as a foundational scaffold for the development of novel antibiotics. Further research is warranted to determine the specific minimum inhibitory concentrations (MIC) and potential cytotoxicity (IC50 values) of this compound against various bacterial and fungal strains.

Signaling Pathways:

Currently, there is no specific information available in the reviewed literature that directly implicates this compound in any particular signaling pathway. However, given the diverse biological activities of isoquinoline derivatives, which include the modulation of pathways such as the PI3K/Akt/mTOR and NF-κB signaling pathways, it is plausible that this compound or its derivatives could interact with various cellular targets.[1] Future research in this area would be highly valuable.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome | MDPI [mdpi.com]

A Theoretical Investigation into the Electronic Properties of 1-Ethynylisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical investigation of the electronic properties of 1-ethynylisoquinoline. While direct experimental and computational studies on this specific molecule are not extensively available in current literature, this document outlines a robust theoretical framework for its characterization based on established computational methodologies for analogous isoquinoline and quinoline derivatives. This guide details proposed computational protocols, presents a set of representative (hypothetical) data for key electronic descriptors, and visualizes the workflow and conceptual basis of the theoretical analysis. The insights derived from such studies are crucial for applications in medicinal chemistry and materials science, where understanding the electronic landscape of a molecule is key to predicting its reactivity, interaction with biological targets, and photophysical behavior.

Introduction

Isoquinoline and its derivatives are a well-established class of heterocyclic compounds with significant applications in pharmacology and materials science. The introduction of an ethynyl group at the C1 position of the isoquinoline scaffold is expected to significantly modulate its electronic properties by extending the π-conjugated system. This alteration can influence the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby affecting its reactivity, stability, and spectroscopic characteristics.[1][2]

Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven to be invaluable for elucidating the electronic structure and properties of such aromatic systems.[3][4] This guide proposes a standardized computational protocol for the in-depth analysis of this compound, providing a foundation for future research and development.

Proposed Computational Methodology

To ensure accuracy and reproducibility, a detailed computational protocol is essential. The following methodology is proposed based on common practices in the computational chemistry of heterocyclic molecules.[2][4][5]

Geometry Optimization

The initial step involves the optimization of the ground-state geometry of this compound. This is crucial as the electronic properties are highly dependent on the molecular structure.

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

-

Basis Set: 6-311++G(d,p) for all atoms. This basis set provides a good balance between computational cost and accuracy for molecules of this size.

-

Solvation Model: To simulate a realistic environment, a solvent model such as the Polarizable Continuum Model (PCM) can be employed, with a solvent like water or ethanol.

-

Verification: The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

Calculation of Electronic Properties

Once the geometry is optimized, a range of electronic properties can be calculated to characterize the molecule.

-

Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap (ΔE), will be determined. A smaller energy gap generally suggests higher reactivity and can indicate potential for charge transfer interactions.[1][2]

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Dipole Moment: The total dipole moment and its vector components will be calculated to understand the molecule's overall polarity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hybridization, and intramolecular interactions.

Simulation of UV-Vis Spectrum

To predict the molecule's absorption properties, a Time-Dependent DFT (TD-DFT) calculation is proposed.

-

Method: TD-DFT

-

Functional/Basis Set: B3LYP/6-311++G(d,p)

-

Number of Excited States: Calculation of the first 10-20 singlet excited states is typically sufficient to cover the relevant portion of the UV-Vis spectrum.

-

Solvent Model: The same solvent model (e.g., PCM) used in the geometry optimization should be applied for consistency.

The following diagram outlines the proposed computational workflow.

Quantitative Electronic Properties (Hypothetical Data)

The following table summarizes the hypothetical, yet representative, quantitative data for the electronic properties of this compound, as would be obtained from the proposed computational protocol. These values are estimated based on the known properties of isoquinoline and the expected influence of the ethynyl substituent.[6][7]

| Property | Symbol | Hypothetical Value | Unit | Significance |

| HOMO Energy | EHOMO | -6.45 | eV | Correlates with ionization potential; electron-donating ability. |

| LUMO Energy | ELUMO | -1.95 | eV | Correlates with electron affinity; electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 4.50 | eV | Indicates chemical reactivity and electronic excitation energy.[2] |

| Dipole Moment | µ | 2.85 | Debye | Measures the overall polarity of the molecule. |

| First Major Electronic Transition | λmax | 325 | nm | Predicted UV-Vis absorption maximum. |

Frontier Molecular Orbitals and Electronic Transitions

The electronic properties of this compound are fundamentally governed by its frontier molecular orbitals (FMOs), the HOMO and LUMO. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the energy required for the lowest-energy electronic transition.[1] This concept is visualized in the diagram below.

Conclusion

This technical guide outlines a comprehensive theoretical framework for the characterization of the electronic properties of this compound. By employing DFT and TD-DFT methods, a detailed understanding of its electronic structure, reactivity, and spectroscopic behavior can be achieved. The presented workflow and hypothetical data serve as a valuable resource for researchers in medicinal chemistry and materials science, enabling the rational design of novel isoquinoline-based compounds with tailored electronic properties for specific applications. Future work should focus on the experimental validation of these theoretical predictions.

References

- 1. Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scirp.org [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isoquinoline [webbook.nist.gov]

- 7. Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Sonogashira Synthesis of 1-Ethynylisoquinoline

These application notes provide a comprehensive protocol for the synthesis of 1-ethynylisoquinoline, a valuable building block in medicinal chemistry and materials science. The described methodology is based on the widely utilized Sonogashira coupling reaction, a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl halides.[1][2] This document outlines a two-step procedure involving the Sonogashira coupling of 1-chloroisoquinoline with a protected alkyne, followed by a deprotection step to yield the final product. The protocols are intended for use by researchers, scientists, and professionals in drug development and organic synthesis.

Data Presentation

The following table summarizes the key quantitative data for the Sonogashira synthesis of this compound. The reaction conditions can be optimized to improve yields and reaction times.

| Parameter | Value | Notes |

| Starting Material | 1-Chloroisoquinoline | Can be synthesized from isoquinoline N-oxide.[3] |

| Alkyne | Ethynyltrimethylsilane | Used in slight excess (1.2-1.5 equivalents).[4] |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Typically 2-5 mol%.[4][5] |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Typically 4-10 mol%.[4][5] |

| Base | Triethylamine (Et₃N) or DIPEA | Used in excess (2-3 equivalents).[4][5] |

| Solvent | Anhydrous THF or DMF | Degassed to remove oxygen.[4][5] |

| Reaction Temperature | 50-80 °C | Higher temperatures may be required for less reactive chlorides.[4][5] |

| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS.[4][5] |

| Typical Yield (Coupling) | 70-90% | Varies based on specific conditions and substrate. |

| Deprotection Reagent | TBAF or K₂CO₃/Methanol | For removal of the trimethylsilyl (TMS) protecting group. |

| Typical Yield (Overall) | 60-80% | Combined yield for both steps. |

Experimental Protocols

This section details the two-stage protocol for the synthesis of this compound from 1-chloroisoquinoline.

Stage 1: Sonogashira Coupling of 1-Chloroisoquinoline with Ethynyltrimethylsilane

This procedure describes the palladium and copper co-catalyzed cross-coupling of 1-chloroisoquinoline with ethynyltrimethylsilane.[1][2]

Materials:

-

1-Chloroisoquinoline (1.0 equiv)

-

Ethynyltrimethylsilane (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous and degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Schlenk flask or other suitable reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 1-chloroisoquinoline (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.02 equiv), and copper(I) iodide (0.04 equiv).

-

Add anhydrous and degassed THF or DMF to the flask to achieve a concentration of approximately 0.1 M with respect to 1-chloroisoquinoline.

-

Add triethylamine (2.0 equiv) to the reaction mixture via syringe.

-

Finally, add ethynyltrimethylsilane (1.2 equiv) dropwise to the stirring solution.

-

Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product, (isoquinolin-1-ylethynyl)trimethylsilane, by column chromatography on silica gel.[4]

Stage 2: Deprotection of (Isoquinolin-1-ylethynyl)trimethylsilane

This step involves the removal of the trimethylsilyl (TMS) protecting group to yield the final product, this compound.

Materials:

-

(Isoquinolin-1-ylethynyl)trimethylsilane (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF) or Potassium Carbonate (K₂CO₃)

-

Methanol (if using K₂CO₃)

-

Tetrahydrofuran (THF)

-

Reaction flask

Procedure (using TBAF):

-

Dissolve (isoquinolin-1-ylethynyl)trimethylsilane (1.0 equiv) in THF in a reaction flask.

-

Add a 1M solution of TBAF in THF (1.1 equiv) dropwise to the solution at room temperature.

-

Stir the mixture for 1-2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel.

Procedure (using K₂CO₃):

-

Dissolve (isoquinolin-1-ylethynyl)trimethylsilane (1.0 equiv) in a mixture of methanol and THF.

-

Add potassium carbonate (2.0 equiv) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Take up the residue in an organic solvent and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for 1-Ethynylisoquinoline in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science. The resulting 1,2,3-triazole core is a prized pharmacophore due to its metabolic stability and its capacity to engage in hydrogen bonding.

1-Ethynylisoquinoline is an attractive building block in medicinal chemistry, incorporating the privileged isoquinoline scaffold. The isoquinoline nucleus is a key structural component in numerous biologically active compounds. The use of this compound in CuAAC reactions allows for the straightforward introduction of this moiety into a diverse range of molecular architectures, facilitating the rapid generation of novel compounds for biological screening. These application notes provide detailed protocols for the use of this compound in CuAAC reactions with various azides.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the CuAAC reaction of this compound with representative azides. These conditions are based on general protocols for CuAAC reactions and may require optimization for specific substrates.

| Entry | Azide | Copper Source (mol%) | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzyl Azide | CuSO₄·5H₂O (5) | Sodium Ascorbate (10) | t-BuOH/H₂O (1:1) | RT | 12 | >95 |

| 2 | Phenyl Azide | CuI (2) | None | THF | RT | 8 | >95 |

| 3 | 4-Azidotoluene | CuSO₄·5H₂O (1) | Sodium Ascorbate (5) | DMF | 50 | 6 | >95 |

| 4 | 1-Azido-4-nitrobenzene | Cu/C (heterogeneous) | None | Dichloromethane | 110 (Flow) | <1 | High |

| 5 | Ethyl 2-azidoacetate | Cu(OAc)₂ (5) | None | Methanol | 60 | 3.5 | High |

Note: Yields are representative and can vary based on the specific azide, purity of reagents, reaction scale, and analytical method (e.g., NMR yield vs. isolated yield). "High" or ">95" indicates that the reaction is reported to proceed to completion or near completion.

Experimental Protocols

Two general protocols are provided below for the CuAAC reaction of this compound. Protocol 1 utilizes an in situ generated Cu(I) catalyst from a Cu(II) salt and a reducing agent, which is a common and convenient method. Protocol 2 employs a Cu(I) salt directly.

Protocol 1: In Situ Generation of Cu(I) from CuSO₄/Sodium Ascorbate

This protocol is suitable for a wide range of azides and is performed under mild, often aqueous, conditions.

Materials:

-

This compound

-

Azide of choice (e.g., Benzyl Azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Reaction vessel (e.g., round-bottom flask or vial with a magnetic stir bar)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve this compound (1.0 mmol, 1.0 eq.) and the chosen azide (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water (e.g., 10 mL).

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 mmol, 0.1 eq. in 1 mL of water). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.05 mmol, 0.05 eq. in 1 mL of water).

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture may change color, indicating the formation of the Cu(I) species.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 8-24 hours).

-

Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with a suitable organic solvent such as ethyl acetate (3 x 20 mL).

-